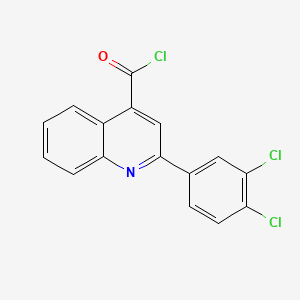
2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride
説明
科学的研究の応用
Corrosion Inhibition
Quinoline and its derivatives are recognized for their anticorrosive properties. The high electron density of quinoline derivatives, attributed to the presence of electron-rich moieties such as hydroxyl, methoxy, amino, and nitro groups, enables these compounds to adsorb onto metallic surfaces. They form stable chelating complexes with surface metallic atoms through coordination bonding, effectively inhibiting corrosion. This application is particularly relevant in industries where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Green Synthesis
Quinoline derivatives are associated with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and antifungal effects. The synthesis of quinoline scaffolds using green chemistry approaches has been emphasized, aiming to eliminate the use of hazardous chemicals and solvents. Such methods are geared towards creating non-toxic, environmentally friendly pathways for quinoline scaffold synthesis, showcasing the compound's versatility and potential for sustainable chemical practices (Nainwal et al., 2019).
Optoelectronic Materials
Quinoline derivatives serve as key scaffolds in the development of optoelectronic materials. These compounds, particularly those functionalized with specific groups, exhibit promising applications in the fields of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The electron-deficient nature of quinoline-based systems, along with their planar structure, facilitates π–π stacking interactions. This makes them ideal candidates for use in electronic devices, highlighting the compound's significance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-12-6-5-9(7-13(12)18)15-8-11(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPZLLXXZINKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



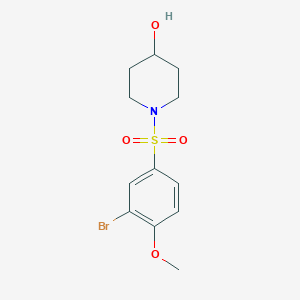
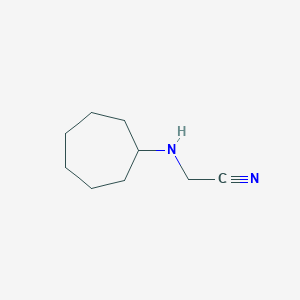



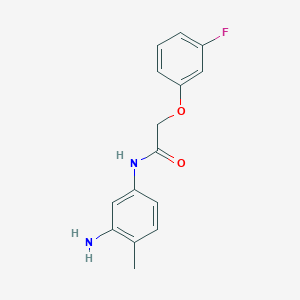


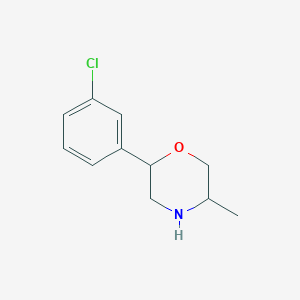
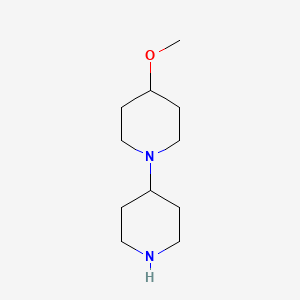
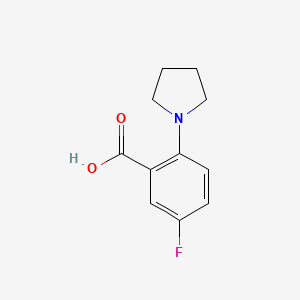
![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)

